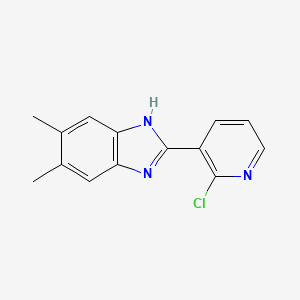
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CPDMBI) is a synthetic heterocyclic compound belonging to the benzimidazole family. It has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CPDMBI has been studied for its potential as an anticancer agent, as well as its ability to act as a modulator of cell signaling pathways. It has also been studied for its ability to act as an antioxidant and to induce apoptosis in cancer cells. Furthermore, CPDMBI has been used to study the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels in the brain.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds provide foundational knowledge for exploring the utility of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives. For instance, Elguero et al. (1976) synthesized cyclic dimers from derivatives, utilizing pyridine for conversion and verifying molecular structures through X-ray diffraction studies (Elguero, Katritzky, El-Osta, Harlow, & Simonsen, 1976). This research underscores the compound's role in synthesizing structurally complex molecules and elucidating their properties.
Antimicrobial and Anticancer Activities
The compound's derivatives have been explored for their biological activities. Ibrahim et al. (2022) utilized a related compound for constructing novel heterocyclic systems, exhibiting variable antimicrobial and anticancer effects (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022). These findings highlight the potential for developing therapeutics based on the compound's structure.
Green Chemistry and Synthesis Optimization
Research into the synthesis of related compounds emphasizes the importance of green chemistry principles. Gilbile et al. (2017) described a modified synthesis approach for an intermediate compound that reduces waste generation, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).
Luminescent Properties for Material Science
The photophysical properties of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives have been investigated for their potential applications in material science. Destefano & Geiger (2017) studied a platinum(II) complex with the compound, exhibiting luminescence in the solid state, which could be significant for developing new luminescent materials (Destefano & Geiger, 2017).
Fluorescent Probes for DNA Detection
The compound's derivatives have also been explored for their potential as DNA-specific fluorescent probes. Perin et al. (2011) synthesized novel derivatives and evaluated their binding properties to ct-DNA, revealing enhanced fluorescence emission intensity, indicating the utility of these compounds in bioanalytical applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Propriétés
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-6-11-12(7-9(8)2)18-14(17-11)10-4-3-5-16-13(10)15/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFLYGCANZKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

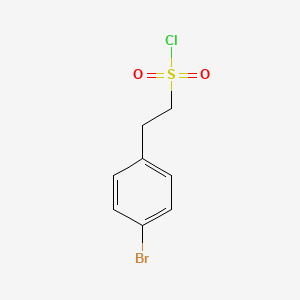
![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)

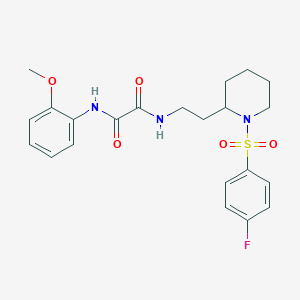
![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
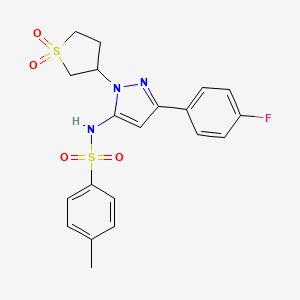
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)
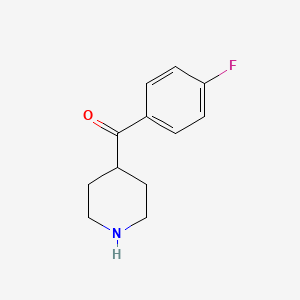
![2-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2774582.png)
![1-(3-Pyridin-4-yl-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one](/img/structure/B2774584.png)